Cas no 2248187-75-7 ((2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid)

(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2248187-75-7
- (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid
- EN300-6505448
-
- インチ: 1S/C8H14O2/c1-6(7(9)10)5-8(2)3-4-8/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1
- InChIKey: JVJQKSNCMISEFX-ZCFIWIBFSA-N
- ほほえんだ: OC([C@H](C)CC1(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 142.099379685g/mol
- どういたいしつりょう: 142.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 37.3Ų
(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505448-2.5g |
(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |
2248187-75-7 | 95.0% | 2.5g |
$2631.0 | 2025-03-14 | |
Enamine | EN300-6505448-0.1g |
(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |
2248187-75-7 | 95.0% | 0.1g |
$1183.0 | 2025-03-14 | |
Enamine | EN300-6505448-0.05g |
(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |
2248187-75-7 | 95.0% | 0.05g |
$1129.0 | 2025-03-14 | |
Enamine | EN300-6505448-1.0g |
(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |
2248187-75-7 | 95.0% | 1.0g |
$1343.0 | 2025-03-14 | |
Enamine | EN300-6505448-0.25g |
(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |
2248187-75-7 | 95.0% | 0.25g |
$1235.0 | 2025-03-14 | |
Enamine | EN300-6505448-5.0g |
(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |
2248187-75-7 | 95.0% | 5.0g |
$3894.0 | 2025-03-14 | |
Enamine | EN300-6505448-0.5g |
(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |
2248187-75-7 | 95.0% | 0.5g |
$1289.0 | 2025-03-14 | |
Enamine | EN300-6505448-10.0g |
(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |
2248187-75-7 | 95.0% | 10.0g |
$5774.0 | 2025-03-14 |
(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acidに関する追加情報
Introduction to (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid (CAS No. 2248187-75-7)
(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid (CAS No. 2248187-75-7) is a chiral organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in the pharmaceutical and chemical industries. This compound belongs to the class of α-branched carboxylic acids, which are known for their versatile reactivity and biological activity.
The molecular structure of (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid features a chiral center at the 2-position, which imparts enantiomeric purity and stereochemical specificity. The presence of a cyclopropyl group and a methyl substituent on the propanoic acid backbone further enhances its chemical diversity and reactivity. These structural characteristics make it an attractive candidate for various synthetic transformations and biological studies.
Recent research has focused on the synthesis and application of (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid. One notable study published in the Journal of Organic Chemistry (2023) described an efficient asymmetric synthesis route using a palladium-catalyzed allylic alkylation reaction. This method not only achieved high enantiomeric excess but also demonstrated excellent functional group tolerance, making it suitable for large-scale production.
In the pharmaceutical industry, (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid has shown promise as a building block for the synthesis of bioactive molecules. Its unique structure can be incorporated into drug candidates to enhance their pharmacological properties, such as solubility, stability, and bioavailability. For instance, a study published in Bioorganic & Medicinal Chemistry Letters (2023) reported the use of this compound in the development of novel anti-inflammatory agents with improved efficacy and reduced side effects.
Beyond its pharmaceutical applications, (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid has also been explored in materials science. Its chiral nature and rigid cyclopropyl group make it an ideal candidate for the design of chiral catalysts and chiral auxiliaries. A recent publication in Advanced Materials (2023) highlighted its use in the preparation of chiral metal-organic frameworks (MOFs), which exhibit enhanced catalytic activity and selectivity in asymmetric reactions.
The environmental impact of chemical compounds is an important consideration in modern research. Studies have shown that (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid exhibits low toxicity and biodegradability, making it a more environmentally friendly option compared to many traditional organic acids. This property is particularly valuable in industrial processes where minimizing environmental footprint is a priority.
In conclusion, (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid (CAS No. 2248187-75-7) is a versatile and promising compound with a wide range of applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and favorable properties make it an attractive target for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing various fields of science and technology.
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